BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Acetoxybiphenyl: A Comprehensive Technical
Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Acetoxybiphenyl
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Abstract

4-Acetoxybiphenyl is a pivotal precursor in organic synthesis, valued for its role in
constructing complex molecular architectures. As a stable, crystalline solid, it serves as a
protected form of 4-hydroxybiphenyl, a fundamental building block for a diverse array of
compounds. Its utility spans from the synthesis of pharmacologically active molecules and
agrochemicals to the production of high-performance liquid crystal polymers. This guide
provides an in-depth analysis of 4-acetoxybiphenyl's physicochemical properties, its core
synthetic transformations—including hydrolysis and the Fries rearrangement—and detailed
experimental protocols. Furthermore, it explores its application in modern drug discovery,
particularly in the context of cross-coupling reactions for creating novel biphenyl derivatives.

Physicochemical and Spectroscopic Data

4-Acetoxybiphenyl, also known as p-phenylphenyl acetate, is a white crystalline solid.[1] Its
key properties are summarized below, providing essential data for reaction planning and
characterization.
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Property Value Reference
Molecular Formula C14H1202 [2][3]
Molecular Weight 212.24 g/mol [2][3]
Melting Point 87-89 °C [11[3]
Boiling Point 333 °C at 760 mmHg [3]

Density 1.103 g/cm3 [3]

Flash Point 116 °C [3]

CAS Number 148-86-7 [2][3]
Appearance White fine crystalline powder [1]

Spectroscopic data is crucial for the identification and characterization of 4-acetoxybiphenyl
and its reaction products. Techniques such as *H NMR, 33C NMR, IR, and Mass Spectrometry
are commonly employed.[2][4]

Core Synthetic Applications and Pathways

4-Acetoxybiphenyl's utility as a precursor stems from the reactivity of its ester functional
group and the stability of its biphenyl core. The acetyl group serves as an effective protecting
group for the phenolic hydroxyl, which can be deprotected under specific conditions to yield 4-
hydroxybiphenyl.[5] This unmasked phenol can then undergo further functionalization.
Alternatively, the ester itself can be directly transformed.
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Caption: Key synthetic transformations of 4-Acetoxybiphenyl.

Hydrolysis to 4-Hydroxybiphenyl

The most fundamental transformation of 4-acetoxybiphenyl is its hydrolysis to 4-
hydroxybiphenyl (biphenyl-4-ol).[5] This reaction is typically carried out under basic conditions
(e.g., using an alkali metal hydroxide) or acidic conditions. The resulting 4-hydroxybiphenyl is a
valuable intermediate for pharmaceuticals and other fine chemicals. For instance, it is a
precursor for producing certain fungicides and is used in the synthesis of more complex drug
molecules.

The Fries Rearrangement: Synthesis of Acyl Phenols

The Fries rearrangement is a powerful reaction that converts a phenolic ester, such as 4-
acetoxybiphenyl, into a hydroxyaryl ketone.[6] This reaction is catalyzed by Lewis acids (e.qg.,
AICIs, TiCla, BF3) or strong Brgnsted acids.[6][7] The acyl group migrates from the phenolic
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oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl
group.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions:

e Low temperatures favor the formation of the para-substituted product, which is often the
result of thermodynamic control.[6]

» High temperatures tend to yield the ortho-substituted product, which is kinetically favored
and can form a stable bidentate complex with the Lewis acid catalyst.[6]

» Solvent polarity also plays a role; non-polar solvents favor the ortho product, while increasing
polarity increases the yield of the para product.[6]

This reaction is industrially significant for synthesizing hydroxyaryl ketones, which are key
intermediates for various pharmaceuticals.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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